molecular formula C13H8N4 B14502049 Propanedinitrile, (2-naphthalenylhydrazono)- CAS No. 63924-13-0

Propanedinitrile, (2-naphthalenylhydrazono)-

Cat. No.: B14502049
CAS No.: 63924-13-0
M. Wt: 220.23 g/mol
InChI Key: XZDJDCVLKLFOLK-UHFFFAOYSA-N
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Description

Propanedinitrile, (2-naphthalenylhydrazono)- is an organic compound with the molecular formula C₁₃H₈N₄ It is a derivative of propanedinitrile, where the hydrogen atoms are replaced by a naphthalenylhydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, (2-naphthalenylhydrazono)- typically involves the reaction of 2-naphthylhydrazine with malononitrile. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-naphthalenylhydrazono)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The naphthalenylhydrazono group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylhydrazone oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Propanedinitrile, (2-naphthalenylhydrazono)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of propanedinitrile, (2-naphthalenylhydrazono)- involves its interaction with molecular targets such as enzymes and receptors. The naphthalenylhydrazono group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with the formula CH₂(CN)₂.

    Cyanoacetonitrile: Another nitrile compound with the formula CH₂(CN)₂.

    Dicyanomethane: A compound with the formula CH₂(CN)₂.

Uniqueness

Propanedinitrile, (2-naphthalenylhydrazono)- is unique due to the presence of the naphthalenylhydrazono group, which imparts distinct chemical properties and potential applications not found in simpler nitrile compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

63924-13-0

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

2-(naphthalen-1-ylhydrazinylidene)propanedinitrile

InChI

InChI=1S/C13H8N4/c14-8-11(9-15)16-17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,17H

InChI Key

XZDJDCVLKLFOLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NN=C(C#N)C#N

Origin of Product

United States

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